Cas no 866339-78-8 (3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
- AKOS001831212
- 3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- AB00674751-01
- 3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- 3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxybenzyl)quinolin-4(1H)-one
- F1602-0089
- 866339-78-8
-
- インチ: 1S/C26H21F2NO4/c1-3-33-20-10-6-17(7-11-20)25(30)22-15-29(14-16-4-8-19(32-2)9-5-16)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3
- InChIKey: PFBYVCKFFKFVKS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC2C(C(C(C3C=CC(=CC=3)OCC)=O)=CN(CC3C=CC(=CC=3)OC)C=21)=O)F
計算された属性
- せいみつぶんしりょう: 449.14386448g/mol
- どういたいしつりょう: 449.14386448g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 55.8Ų
3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0089-75mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-15mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-100mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-20μmol |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-10μmol |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-2mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-5mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-4mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-40mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1602-0089-50mg |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866339-78-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-oneに関する追加情報
3-(4-Ethoxybenzoyl)-6,8-Difluoro-1-(4-Methoxyphenyl)Methyl-1,4-Dihydroquinolin-4-One: A Comprehensive Overview
The compound with CAS No. 866339-78-8, named 3-(4-Ethoxybenzoyl)-6,8-Difluoro-1-(4-Methoxyphenyl)Methyl-1,4-Dihydroquinolin-4-One, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinolinone backbone with strategically placed substituents that confer unique properties.
The quinolinone core of this compound serves as a versatile scaffold for the attachment of various functional groups. The presence of fluorine atoms at the 6 and 8 positions introduces electronic effects that can influence the molecule's reactivity and bioavailability. Additionally, the ethoxybenzoyl and methoxyphenyl substituents contribute to the molecule's hydrophobicity and potential for interactions with biological targets. These features make this compound an intriguing candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of quinolinone derivatives in targeting various disease states, including cancer, inflammation, and neurodegenerative disorders. For instance, research has demonstrated that certain quinolinone analogs possess potent anti-tumor activity by modulating key signaling pathways such as the PI3K/AKT/mTOR axis. The fluorine substitution in this compound may enhance its ability to penetrate cellular membranes and bind to specific receptors, thereby improving its efficacy as a therapeutic agent.
The synthesis of 3-(4-Ethoxybenzoyl)-6,8-Difluoro-1-(4-Methoxyphenyl)Methyl-1,4-Dihydroquinolin-4-One involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. Key steps include the formation of the quinolinone ring through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution or coupling reactions. The use of advanced catalysts and reaction conditions has enabled chemists to optimize the yield and purity of this compound, making it more accessible for preclinical studies.
From a pharmacological perspective, this compound exhibits promising activity in vitro against several cancer cell lines. Its ability to inhibit key enzymes involved in cell proliferation and survival suggests its potential as an anti-cancer agent. Furthermore, preliminary studies indicate that this compound may also possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.
One area of ongoing research focuses on understanding the molecular mechanisms underlying the biological activity of this compound. For example, researchers are investigating how the fluorine atoms at positions 6 and 8 influence the molecule's binding affinity to specific protein targets. Additionally, studies are being conducted to assess the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
The development of novel quinolinone derivatives like 3-(4-Ethoxybenzoyl)-6,8-Difluoro-1-(4-Methoxyphenyl)Methyl-1,4-Dihydroquinolin-4-One represents a significant advancement in medicinal chemistry. By leveraging modern synthetic techniques and computational modeling tools, scientists can design molecules with enhanced efficacy and reduced toxicity profiles. This compound serves as a prime example of how structural modifications can lead to improved therapeutic outcomes.
In conclusion, 3-(4-Ethoxybenzoyl)-6,8-Difluoro-1-(4-Methoxyphenyl)Methyl-1,4-Dihydroquinolin-4-One is a remarkable molecule with immense potential in drug discovery and development. Its unique structure, coupled with its promising biological activities, positions it as a valuable asset in the quest for novel therapeutics. As research continues to unravel its full potential, this compound may pave the way for innovative treatments across various therapeutic areas.
866339-78-8 (3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one) 関連製品
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